
(4-Chloro-2,5-dimethylphenyl)boronic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of (4-Chloro-2,5-dimethylphenyl)boronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom and two methyl groups.Chemical Reactions Analysis
Boronic acids, such as (4-Chloro-2,5-dimethylphenyl)boronic acid, are valuable building blocks in organic synthesis . They are used in various reactions, including Suzuki-Miyaura coupling , which is a method for forming carbon-carbon bonds .科学研究应用
Suzuki–Miyaura Coupling
(4-Chloro-2,5-dimethylphenyl)boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success stems from mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, allowing efficient coupling of aryl and heteroaryl boronates with aryl halides or triflates . The resulting products find applications in pharmaceuticals, agrochemicals, and materials science.
Catalytic Protodeboronation
In recent studies, catalytic protodeboronation reactions have gained attention. By using (4-Chloro-2,5-dimethylphenyl)boronic acid, researchers demonstrated efficient cascade reactions. For instance, combining catalytic amounts of a thiol with diphenyl phosphate as an external proton source led to successful transformations . These protocols enable the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Enantioenriched Organoboron Compounds
The expansion of routes to obtain enantioenriched organoboron compounds has opened up new avenues. These compounds, derived from boronic acids, serve as versatile building blocks. Their subsequent transformations into various functional groups provide access to diverse molecules with high enantioselectivity. Researchers explore these compounds for drug discovery and asymmetric synthesis .
Materials Science and Polymer Chemistry
Boronic acids, including (4-Chloro-2,5-dimethylphenyl)boronic acid, participate in the design of functional materials. They contribute to the development of sensors, drug delivery systems, and responsive polymers. The reversible covalent interactions between boronic acids and diols (such as glucose) allow for stimuli-responsive materials that change properties upon binding or release of diols .
作用机制
Target of Action
The primary target of (4-Chloro-2,5-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of complex organic compounds from simpler precursors .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . These properties can potentially impact the bioavailability of the compound, but more research is needed to confirm this.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of (4-Chloro-2,5-dimethylphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be affected by the presence of other functional groups and the reaction conditions, such as temperature and pH .
属性
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJIFQMIFNDDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,5-dimethylphenyl)boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)


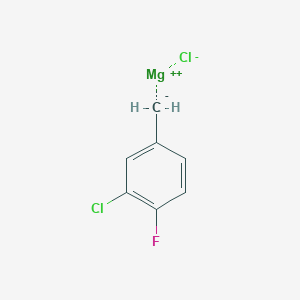
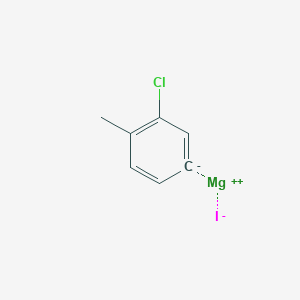

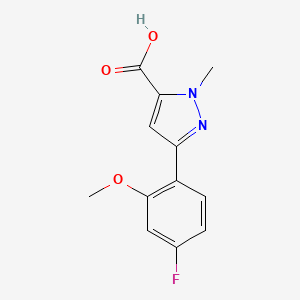
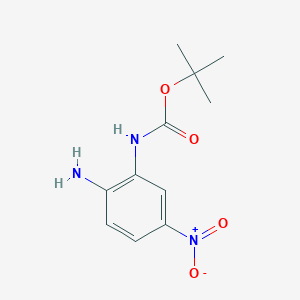
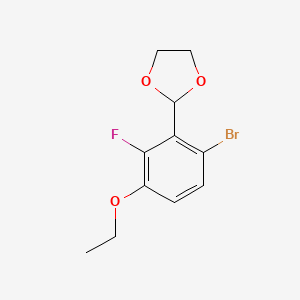




![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)